molecular formula C11H6Cl2O2 B3032896 5-(2-Chlorophenyl)furan-2-carbonyl chloride CAS No. 61941-89-7

5-(2-Chlorophenyl)furan-2-carbonyl chloride

Cat. No.: B3032896
CAS No.: 61941-89-7
M. Wt: 241.07 g/mol
InChI Key: YPZJTGPIDJPIQD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)furan-2-carbonyl chloride is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . This compound is notable for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)furan-2-carbonyl chloride typically involves the treatment of precursor aldehydes with tert-butyl hypochlorite. This reagent is prepared inexpensively from commercial bleach and tert-butanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

5-(2-Chlorophenyl)furan-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)furan-2-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)furan-2-carbonyl chloride is unique due to its reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

5-(2-chlorophenyl)furan-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJTGPIDJPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378138
Record name 5-(2-chlorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-89-7
Record name 5-(2-Chlorophenyl)-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61941-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chlorophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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